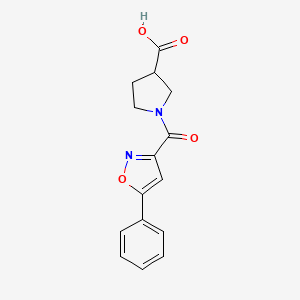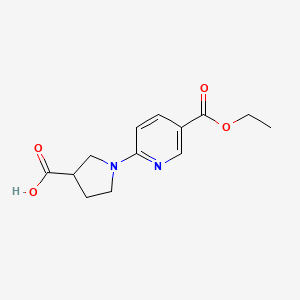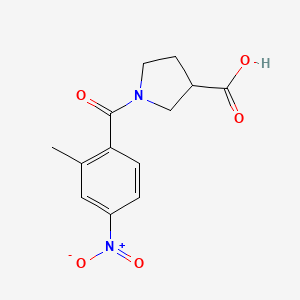![molecular formula C15H17N3O2 B7569088 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid, also known as PPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the reduction of inflammation, the inhibition of seizures, and the modulation of pain perception. It has also been shown to have a positive impact on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity, as well as its low toxicity. However, its limited solubility and stability may pose challenges in certain experimental settings.
Orientations Futures
There are several potential future directions for 1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid research, including the development of novel therapeutic agents for the treatment of epilepsy, pain, and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with pyrazole, followed by the reaction of the resulting compound with pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)13-6-9-17(11-13)10-12-2-4-14(5-3-12)18-8-1-7-16-18/h1-5,7-8,13H,6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTBNEUYCQPMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B7569030.png)

![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)
![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
